molecular formula C13H20N6O3 B2596233 7-(2-Methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione CAS No. 499986-59-3

7-(2-Methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione

Cat. No. B2596233
M. Wt: 308.342
InChI Key: RDPYRYOYKNMDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as poly(2-methoxyethyl acrylate)-based polyurethane have been synthesized using reversible addition–fragmentation chain transfer (RAFT) and poly-addition .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Pathways and Intermediate Applications

The synthesis of novel chemical structures, including those resembling "7-(2-Methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione," involves complex synthetic routes that yield intermediates for further chemical reactions. For example, the preparation of (Z)-3-(2, 4, 5-Trimethoxy-3-methylbenzylidene)-1, 6-dimethylpiperazine-2, 5-dione showcases a method of regioselective C-monomethylation, useful in the synthesis of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, serving as models for compounds like saframycins (N. Saito et al., 1997).

Environmental-Sensitive Fluorescent Ligands

The creation of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives incorporating an environment-sensitive fluorescent moiety indicates a novel application in the visualization of receptors in biological research, highlighting the compound's utility in fluorescence microscopy (E. Lacivita et al., 2009).

Potential Biological Activities

Antiviral and Anti-inflammatory Applications

Research into novel benzodifuranyl and thiazolopyrimidines derivatives, some of which may share structural similarities with "7-(2-Methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione," has shown promising anti-inflammatory and analgesic activities. These compounds exhibit significant inhibitory activity on cyclooxygenase enzymes, suggesting potential for the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

Anticonvulsant Properties

The synthesis and evaluation of N-[(4-arylpiperazin-1-yl)-methyl] derivatives, related to the structural domain of "7-(2-Methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione," have demonstrated significant anticonvulsant activity. This suggests the compound's framework could be useful in the development of new treatments for epilepsy (J. Obniska, A. Zagórska, 2003).

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3/c1-17-10-9(11(20)16-13(17)21)19(7-8-22-2)12(15-10)18-5-3-14-4-6-18/h14H,3-8H2,1-2H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPYRYOYKNMDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-methoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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